3-(Morpholine-4-carbonyl)phenylboronic acid
CAS No.: 723281-55-8
VCID: VC3727997
Molecular Formula: C11H14BNO4
Molecular Weight: 235.05 g/mol
* For research use only. Not for human or veterinary use.

Description |
3-(Morpholine-4-carbonyl)phenylboronic acid is a boronic acid derivative that incorporates a morpholine ring, a heterocyclic amine, attached to a phenyl ring via a carbonyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its potential applications in cross-coupling reactions and as a building block for more complex molecules. Applications in Organic SynthesisBoronic acids like 3-(Morpholine-4-carbonyl)phenylboronic acid are valuable in organic synthesis due to their ability to participate in cross-coupling reactions. These reactions allow for the formation of complex molecules by linking two organic fragments together, which is essential in the synthesis of pharmaceuticals and other organic compounds. Related Compounds and VariantsSeveral related compounds have been synthesized and studied, including:
Safety and HandlingHandling boronic acids requires caution due to their potential to cause irritation and other adverse effects. Specific safety data for 3-(Morpholine-4-carbonyl)phenylboronic acid is not extensively documented, but general precautions for boronic acids include wearing protective clothing and working in a well-ventilated area. |
---|---|
CAS No. | 723281-55-8 |
Product Name | 3-(Morpholine-4-carbonyl)phenylboronic acid |
Molecular Formula | C11H14BNO4 |
Molecular Weight | 235.05 g/mol |
IUPAC Name | [3-(morpholine-4-carbonyl)phenyl]boronic acid |
Standard InChI | InChI=1S/C11H14BNO4/c14-11(13-4-6-17-7-5-13)9-2-1-3-10(8-9)12(15)16/h1-3,8,15-16H,4-7H2 |
Standard InChIKey | DRZFURCXDFRZNR-UHFFFAOYSA-N |
SMILES | B(C1=CC(=CC=C1)C(=O)N2CCOCC2)(O)O |
Canonical SMILES | B(C1=CC(=CC=C1)C(=O)N2CCOCC2)(O)O |
PubChem Compound | 3602916 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume